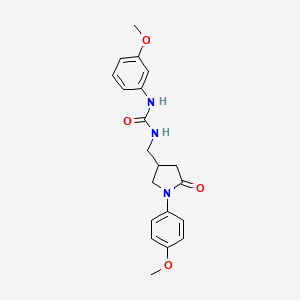

1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-17-8-6-16(7-9-17)23-13-14(10-19(23)24)12-21-20(25)22-15-4-3-5-18(11-15)27-2/h3-9,11,14H,10,12-13H2,1-2H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAISASINUDULRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Urea Linkage: The reaction between 3-methoxyaniline and 4-methoxyphenyl isocyanate under controlled conditions leads to the formation of the urea linkage.

Introduction of the Pyrrolidinone Ring: The intermediate product is then reacted with a suitable pyrrolidinone derivative to introduce the pyrrolidinone ring into the structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of deep eutectic solvents has been explored to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction can produce methoxyanilines .

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy groups and the pyrrolidinone ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with structural analogs that exhibit variations in substituent groups, aromatic rings, and scaffold modifications. Below is a detailed comparison based on structural features, synthetic yields, and biological activities.

Structural Analogues and Substituent Effects

Key Structural Variations :

- Substituent Position: The 3-methoxy and 4-methoxy groups on the phenyl rings distinguish this compound from analogs like 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3), where a 4-ethoxyphenyl group replaces the 3-methoxyphenyl moiety.

- Heterocyclic Modifications : Compounds such as 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f, [M+H]+: 500.2) incorporate thiazole and piperazine rings, enhancing hydrogen-bonding capacity and molecular weight .

Table 1: Substituent Comparison of Selected Urea Derivatives

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas halogenated analogs (e.g., 11b , 3,5-dichlorophenyl) may exhibit longer half-lives due to slower metabolism .

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a methoxy-substituted phenyl group and a pyrrolidine moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate phenolic compounds and isocyanates. The detailed synthetic pathways can be found in various chemical literature, highlighting the importance of reaction conditions and purification methods to obtain high yields and purity.

Biological Activities

Recent studies have demonstrated a range of biological activities associated with this compound:

Antitumor Activity

This compound exhibits significant antitumor properties. In vitro studies indicated that it has selective cytotoxic effects against various cancer cell lines, including:

- Lung cancer (EKVX)

- Leukemia (RPMI-8226)

- Ovarian cancer (OVCAR-4)

The GI50 values for these cell lines were reported as follows:

| Cell Line | GI50 Value (µM) |

|---|---|

| EKVX | 25.1 |

| RPMI-8226 | 77.5 |

| OVCAR-4 | 93.3 |

Antimicrobial Activity

The compound also displays antimicrobial properties. It was tested against a panel of pathogenic bacteria and fungi, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL for several strains, indicating its potential as an antibacterial agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Antioxidant activity : It may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme inhibition : The urea moiety can interact with various enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In a mouse model bearing human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy Assessment : A study evaluated the compound's effectiveness against drug-resistant strains of bacteria, demonstrating its potential as an alternative therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves:

- Pyrrolidinone ring formation : Cyclization of precursors like γ-aminobutyric acid derivatives under acidic or basic conditions .

- Methoxyphenyl group introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) to attach methoxy-substituted aryl groups .

- Urea linkage : Reaction of an isocyanate intermediate with a primary amine, often using triphosgene or carbonyldiimidazole (CDI) as coupling agents . Purification is achieved via recrystallization or column chromatography, with yields typically ranging from 40–65% depending on stepwise efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea bond formation .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H] at 397.475) .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm confirm carbonyl groups (pyrrolidinone and urea) .

Q. What preliminary assays are used to screen its biological activity?

Initial screening often includes:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates .

- Cellular viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?

Strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) for efficient aryl coupling .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .

- Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility .

- In-line analytics : Real-time HPLC monitoring to identify bottlenecks .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Contradictions may arise from:

Q. What structure-activity relationship (SAR) insights guide further derivatization?

Key findings from analogous compounds:

- Methoxy position : Para-substitution on phenyl groups enhances metabolic stability compared to ortho .

- Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., Cl, F) increases enzyme affinity .

- Urea spacer flexibility : Rigidifying the linker (e.g., cyclohexyl substitution) improves target selectivity .

Methodological Challenges and Solutions

Q. What analytical methods resolve stereochemical uncertainties in the pyrrolidinone ring?

- X-ray crystallography : Definitive confirmation of ring conformation and substituent geometry .

- Chiral HPLC : Separates enantiomers if asymmetric synthesis is incomplete .

Q. How can researchers design experiments to confirm the mechanism of action (MOA)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.